XLogP3 Lipophilicity Differentiation: 3-Methyl vs. 4-Methyl and 5-Methyl Regioisomers of Hexadienone
The 3-methyl regioisomer (target compound) exhibits a computed XLogP3 of 1.6, compared to 1.8 for both the 4-methylhexa-3,5-dien-2-one and 5-methylhexa-3,5-dien-2-one regioisomers, representing a ΔXLogP3 of –0.2 log units [1][2][3]. This lower lipophilicity is consistent with the methyl group being positioned at the α-carbon of the enone, where the electron-withdrawing carbonyl increases local polarity. An independent Chemsrc database entry reports a LogP of 1.70770 (PSA = 17.07000) for the target compound, corroborating the directional trend .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem CID 57357710) |
| Comparator Or Baseline | 4-Methylhexa-3,5-dien-2-one (CID 12524565): XLogP3 = 1.8; 5-Methylhexa-3,5-dien-2-one (CID 12427140): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = –0.2 (target vs. both 4-methyl and 5-methyl regioisomers) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); identical computational method applied across all three compounds |
Why This Matters
A ΔXLogP3 of 0.2 log units corresponds to an approximately 1.6-fold difference in octanol–water partition coefficient, which can measurably affect reversed-phase chromatographic retention, biphasic reaction partitioning, and aqueous Diels–Alder reaction kinetics, making the 3-methyl isomer the preferred choice when lower lipophilicity is required.
- [1] PubChem CID 57357710: 3-Methylhexa-3,5-dien-2-one. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/20432-47-7 View Source
- [2] PubChem CID 12524565: 4-Methyl-3,5-hexadien-2-one. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/20432-48-8 View Source
- [3] PubChem CID 12427140: 5-Methylhexa-3,5-dien-2-one. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/20432-49-9 View Source
